1-(2-Nitroethyl)cyclopropane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitroethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)6(1-2-6)3-4-7(10)11/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRZRQRSZPSFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Nitroethyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with nitroalkanes under specific conditions. One common method includes the use of cyclopropane-1-carboxylic acid and 2-nitroethanol in the presence of a strong acid catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Nitroethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Nitroethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Nitroethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Aminocyclopropane-1-carboxylic Acid (ACC)
ACC is a well-studied ethylene precursor in plants . Key differences include:
- Functional Groups: ACC contains an amino group, whereas 1-(2-nitroethyl)cyclopropane-1-carboxylic acid has a nitroethyl substituent. The nitro group is strongly electron-withdrawing, which would significantly lower the pKa of the carboxylic acid compared to ACC (predicted pKa ~4.3–4.5 for nitroethyl vs. ~2.5 for ACC ).
- Biological Role : ACC is metabolized by ACC oxidase (ACO) to ethylene, a plant hormone . The nitroethyl derivative lacks documented involvement in ethylene biosynthesis but may exhibit distinct bioactivity due to its nitro group, which is often associated with antimicrobial or anti-inflammatory properties in pharmaceuticals .
Table 1: ACC vs. Nitroethyl Analogs
Aryl-Substituted Cyclopropane Carboxylic Acids
Several aryl-substituted analogs are documented in the evidence:
- 1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid : Exhibits a density of 1.671 g/cm³ and ≥98% purity .
- 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid : Predicted boiling point 358.5°C and pKa 4.34 .
- 1-(Naphthalen-2-yl)cyclopropane-1-carboxylic Acid : Synthesized via cyclopropanation of aryl nitriles, with a melting point of 123.8–125.5°C .
Key Comparisons :
- Electronic Effects: Aryl groups (e.g., bromophenyl, methoxyphenyl) modulate electron density via resonance or inductive effects.
- Synthetic Routes : Aryl analogs are synthesized via base-mediated cyclopropanation of aryl acetonitriles with 1,2-dibromoethane . The nitroethyl derivative might require nitroethylation reagents (e.g., nitroethylene) under controlled conditions.
Table 2: Aryl vs. Nitroethyl Derivatives
Other Alkyl-Substituted Cyclopropane Carboxylic Acids
Key Comparisons :
- Stability : Nitro groups may reduce thermal stability compared to alkyl or aryl substituents due to possible decomposition pathways (e.g., nitro reduction).
Biological Activity
1-(2-Nitroethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropane ring that contributes to its chemical reactivity, particularly due to the presence of the nitro group. The nitro group can participate in redox reactions, enhancing the compound's potential interactions with various biomolecules. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through ring-opening reactions under specific conditions. These intermediates can interact with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that derivatives of nitroalkanes, including this compound, exhibit promising antitumor properties. For instance, compounds derived from similar structures have shown micromolar activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma), suggesting that this class of compounds may be effective in cancer therapy .
Enzyme Inhibition
Research has demonstrated that certain cyclopropane derivatives possess selective inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and joint diseases. Specifically, compounds similar to this compound have been noted for their ability to inhibit MMP-13 without affecting MMP-1, indicating a potential for targeted therapeutic applications in treating conditions like osteoarthritis and rheumatoid arthritis .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Cyclopropane-1-carboxylic acid | Lacks nitro group; simpler reactivity | Limited biological activity |
| 2-Nitroethyl derivatives | Contains nitro group; varied core structures | Diverse biological properties |
| This compound | Nitro group enhances reactivity; cyclopropane ring | Antitumor and enzyme inhibition potential |
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of cyclopropane derivatives, researchers synthesized a series of compounds based on this compound. They evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, signifying potent anticancer activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of this compound. The study demonstrated that this compound selectively inhibited MMP-13 while sparing MMP-1, suggesting its utility in developing treatments for joint diseases without the side effects typically associated with broader-spectrum MMP inhibitors .
Q & A
Q. Table 1: Comparison of Synthetic Routes for Cyclopropane Carboxylic Acids
| Method | Advantages | Limitations | References |
|---|---|---|---|
| Simmons-Smith reaction | High stereoselectivity | Sensitive to nitro group interference | |
| Transition-metal catalysis | Broad functional group tolerance | Requires costly catalysts | |
| Diazo compound decomposition | Scalable for gram-scale synthesis | Risk of explosive intermediates |
Q. Table 2: Stability of Cyclopropane Derivatives Under Stress Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
